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Abstract

This document provides a comprehensive technical overview of the initial discovery and
characterization of ACBI1, a potent and selective degrader of the BAF chromatin remodeling
complex ATPases, SMARCA2 and SMARCAA4, as well as the PBAF complex member PBRM1.
ACBI1 is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL)
E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent
proteasomal degradation. This guide details the seminal findings, quantitative data, and
experimental methodologies that established ACBI1 as a critical chemical tool for studying BAF
complex biology and a promising starting point for therapeutic development.

Introduction

The SWI/SNF chromatin remodeling complexes, also known as BAF complexes in mammals,
play a crucial role in regulating gene expression by altering the structure of chromatin. The
ATP-dependent helicase subunits of these complexes, SMARCA2 and SMARCAA4, are
essential for this function. Notably, mutations in subunits of the BAF complex are implicated in
approximately 20% of human cancers, making them attractive targets for therapeutic
intervention.[1]

ACBI1 emerged from a structure-based design approach as a heterobifunctional molecule, or
PROTAC, engineered to induce the degradation of SMARCA2 and SMARCAA4.[2] This was
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achieved by linking a ligand for the bromodomains of these proteins to a ligand for the VHL E3
ubiquitin ligase.[2] The initial research, spearheaded by a collaboration between the University
of Dundee and Boehringer Ingelheim, demonstrated that ACBI1 is a potent and cooperative
degrader of its targets, leading to anti-proliferative effects in cancer cell lines.[2][3]

Mechanism of Action

ACBI1 functions by hijacking the cell's ubiquitin-proteasome system to selectively eliminate
target proteins. The molecule is composed of three key components: a ligand that binds to the
bromodomain of SMARCA2 and SMARCAA4, a linker, and a ligand that recruits the VHL E3
ubiquitin ligase.[2][4] This tripartite structure facilitates the formation of a ternary complex
between the target protein, ACBI1, and the VHL E3 ligase.[2] The proximity induced by this
complex formation allows for the transfer of ubiquitin from the E3 ligase to the target protein.
Polyubiquitination of the target protein marks it for recognition and degradation by the 26S
proteasome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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